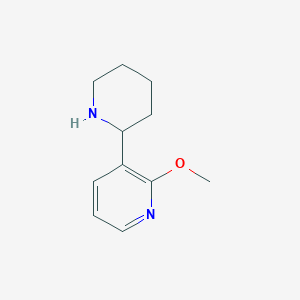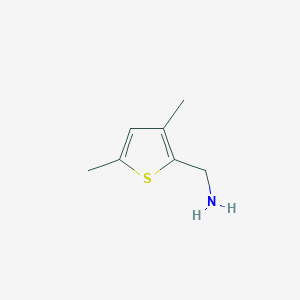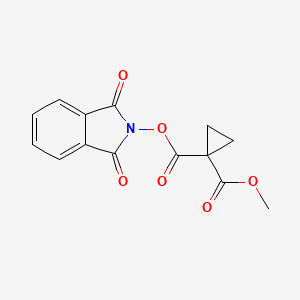
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and a cyclopropane ring.
准备方法
The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently .
化学反应分析
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of herbicides, colorants, dyes, and polymer additives.
作用机制
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways and molecular targets .
相似化合物的比较
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate can be compared with other N-isoindoline-1,3-dione derivatives. Similar compounds include:
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide These compounds share a similar isoindoline nucleus but differ in their substituents, leading to unique chemical and biological properties .
属性
CAS 编号 |
2248333-42-6 |
|---|---|
分子式 |
C14H11NO6 |
分子量 |
289.24 g/mol |
IUPAC 名称 |
1-O'-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-12(18)14(6-7-14)13(19)21-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |
InChI 键 |
FCJUOFDRXPZMTD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


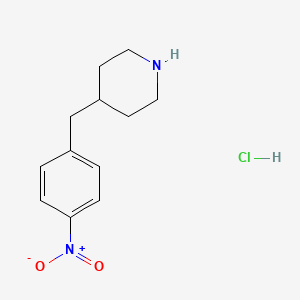
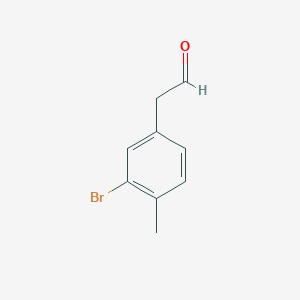
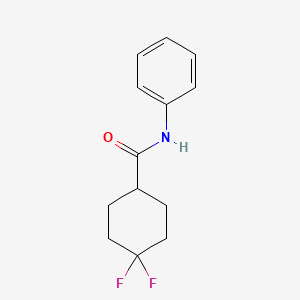
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
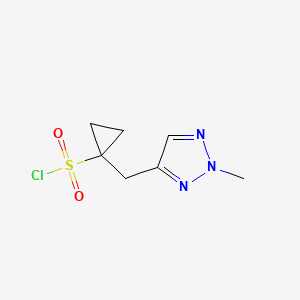
![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
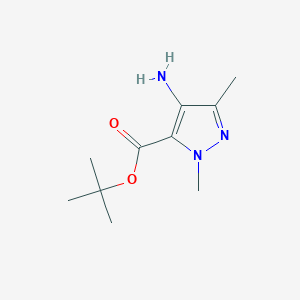
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)

![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)
